molecular formula C8H10N2O2S B5455327 ETHYL 2-(2-PYRIMIDINYLSULFANYL)ACETATE

ETHYL 2-(2-PYRIMIDINYLSULFANYL)ACETATE

Cat. No.: B5455327
M. Wt: 198.24 g/mol
InChI Key: IPVXVPWQCQMKII-UHFFFAOYSA-N
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Description

Ethyl 2-(2-pyrimidinylsulfanyl)acetate is a sulfur-containing heterocyclic ester characterized by a pyrimidine ring linked via a sulfanyl (-S-) group to an ethyl acetate moiety. Pyrimidine derivatives are pivotal in medicinal chemistry due to their role as bioisosteres for natural nucleobases and their ability to engage in hydrogen bonding and π-π stacking interactions.

Properties

IUPAC Name

ethyl 2-pyrimidin-2-ylsulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c1-2-12-7(11)6-13-8-9-4-3-5-10-8/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVXVPWQCQMKII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=CC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(2-PYRIMIDINYLSULFANYL)ACETATE typically involves the reaction of ethyl bromoacetate with 2-mercaptopyrimidine under basic conditions . The reaction proceeds via nucleophilic substitution, where the sulfur atom of 2-mercaptopyrimidine attacks the carbon atom of ethyl bromoacetate, displacing the bromide ion.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, ensuring the reaction conditions are optimized for yield and purity. This might include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(2-PYRIMIDINYLSULFANYL)ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ETHYL 2-(2-PYRIMIDINYLSULFANYL)ACETATE is largely dependent on its specific application. In biological systems, the pyrimidine ring can interact with various enzymes and receptors, modulating their activity. For example, pyrimidine derivatives are known to inhibit the activity of certain inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Comparative Data for Ethyl 2-(2-Pyrimidinylsulfanyl)acetate and Analogs

Compound Name Molecular Formula Molecular Weight XLogP3 Substituents/Modifications Key Properties/Applications
Ethyl 2-(2-pyrimidinylsulfanyl)acetate (hypothetical parent structure) C₈H₁₀N₂O₂S ~198.24* ~1.2* Unsubstituted pyrimidine ring Ligand for metal coordination
Ethyl 2-([5-(3-chlorophenyl)-2-pyrimidinyl]sulfanyl)acetate C₁₄H₁₃ClN₂O₂S 308.78 N/A 3-Chlorophenyl at pyrimidine C5 Increased lipophilicity; antimicrobial?
Ethyl 2-((5-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl)sulfanyl)acetate C₁₅H₁₃F₃N₂O₂S 342.34 2.7 3-Trifluoromethylphenyl at pyrimidine C5 Enhanced metabolic stability
Ethyl 2-([6-(((4-chlorophenyl)sulfanyl)methyl]-2-phenyl-4-pyrimidinyl)sulfanyl)acetate C₂₂H₂₀ClN₂O₂S₂ 455.99 N/A 4-Chlorophenylthio-methyl and phenyl groups Potential kinase inhibitor
Ethyl 2-(2-pyridylsulfanyl)acetic acid C₇H₇NO₂S 185.20 N/A Pyridine ring (vs. pyrimidine) Ambidentate ligand for metal complexes
Ethyl 2-[3-cyano-4-(methylsulfanyl)-2-oxo-6-phenyl-1(2H)-pyridinyl]acetate C₁₇H₁₆N₂O₃S 328.40 2.5 Pyridine ring with cyano and methylsulfanyl Enzyme inhibition (e.g., PDEs)

*Estimated based on unsubstituted pyrimidine analogs.

Structural and Functional Differences

a) Heterocyclic Core Modifications
  • Pyrimidine vs. Pyridine : Ethyl 2-(2-pyrimidinylsulfanyl)acetate’s pyrimidine ring (two nitrogen atoms) offers distinct electronic and steric properties compared to pyridine derivatives (one nitrogen). Pyrimidines exhibit stronger hydrogen-bonding capacity, which is critical in biomolecular interactions .
  • Trifluoromethyl (CF₃): Increases lipophilicity (XLogP3 = 2.7) and metabolic stability, making analogs more drug-like .
b) Sulfur Linkage Variations
  • Sulfanyl (-S-) vs. Sulfonyl (-SO₂-) : Sulfanyl groups (as in the target compound) are softer ligands for metal coordination, whereas sulfonyl groups (e.g., in ) are electron-withdrawing and less reactive .

Physicochemical Properties

  • Lipophilicity : Trifluoromethyl and chlorophenyl substituents increase XLogP3 values (e.g., 2.7 for ), enhancing membrane permeability.
  • Solubility : Pyrimidine-based compounds generally exhibit lower aqueous solubility than pyridine analogs due to increased molecular symmetry and packing efficiency.

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